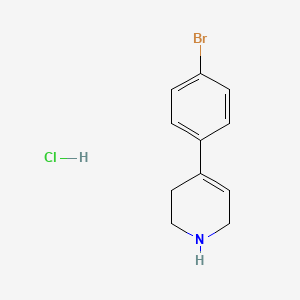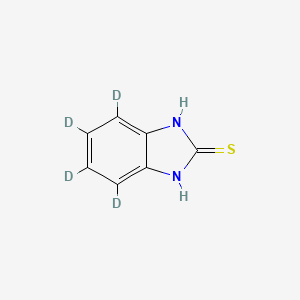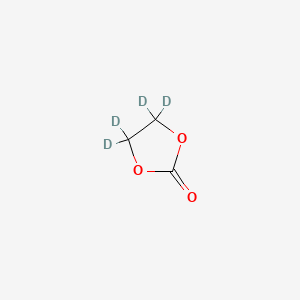
Lamivudine-15N2,13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lamivudine-15N2,13C is a stable isotope-labeled variant of lamivudine, where specific nitrogen atoms are replaced with nitrogen-15 (15N) and certain carbon atoms with carbon-13 (13C) . Lamivudine itself is a nucleoside reverse transcriptase inhibitor used primarily in the treatment of HIV and hepatitis B infections . The isotopic labeling allows for detailed pharmacokinetic and pharmacodynamic studies, enabling researchers to trace the compound through various metabolic processes without interference from other biological molecules .
Preparation Methods
The preparation of Lamivudine-15N2,13C involves the synthesis of lamivudine followed by the incorporation of isotopic labelsThe isotopic labeling is achieved by using nitrogen-15 and carbon-13 labeled precursors during the synthesis . Industrial production methods involve large-scale synthesis using similar routes but optimized for higher yields and purity .
Chemical Reactions Analysis
Lamivudine-15N2,13C undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Lamivudine-15N2,13C has a wide range of scientific research applications:
Mechanism of Action
Lamivudine-15N2,13C, like lamivudine, is a synthetic nucleoside analogue that is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate (L-TP) . This metabolite is incorporated into viral DNA by HIV reverse transcriptase and hepatitis B virus polymerase, resulting in DNA chain termination . This mechanism effectively inhibits viral replication, making it a potent antiviral agent .
Comparison with Similar Compounds
Lamivudine-15N2,13C can be compared with other nucleoside reverse transcriptase inhibitors (NRTIs) such as:
Zidovudine: Another NRTI used in the treatment of HIV.
Emtricitabine: Similar to lamivudine but with a longer half-life, allowing for less frequent dosing.
Tenofovir: A nucleotide analogue with a different mechanism of action, often used in combination with lamivudine.
Properties
IUPAC Name |
4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](213C,1,3-15N2)pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1/i8+1,10+1,11+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEGQNOMFQHVDC-PIAXYVKQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1)CO)N2C=CC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H](S1)CO)[15N]2C=CC(=[15N][13C]2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1-Bis[2-(2-hydroxyethoxy)-3,5-di-tert-pentylphenyl]ethane](/img/structure/B562741.png)






![(2S,3'S)-N-[3-t-Butoxycarbonyl-3-benzyloxycarbonylamino-propyl]]azetidine-2-carboxylic Acid, t-Butyl Ester](/img/structure/B562752.png)
![Tellurium, tetrakis[bis(2-methylpropyl)carbamodithioato-kappaS,kappaS']-](/img/structure/B562755.png)

